DL-Methionine ethyl ester hydrochloride

Description

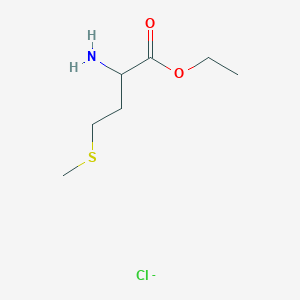

DL-Methionine ethyl ester hydrochloride (CAS: 6297-53-6) is a chemically modified derivative of the amino acid methionine. It consists of a racemic mixture (DL-form) of methionine, where the carboxylic acid group is esterified with ethanol, and the amino group is protonated as a hydrochloride salt. This modification enhances its solubility in organic solvents and bioavailability, making it valuable in peptide synthesis, pharmaceutical research, and animal nutrition . Its molecular formula is C₇H₁₆ClNO₂S, with a molecular weight of 213.73 g/mol .

Properties

IUPAC Name |

ethyl 2-amino-4-methylsulfanylbutanoate;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWCQEUBJAIORR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)N.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClNO2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6297-53-6 | |

| Record name | Ethyl DL-methionate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl DL-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification with Ethanol and Hydrochloric Acid

The most straightforward method involves reacting DL-methionine with absolute ethanol under acidic conditions. Hydrochloric acid serves both as a catalyst and a protonating agent to stabilize the amino group. Key parameters include:

-

Molar ratio : A 1:5 molar ratio of DL-methionine to ethanol ensures complete esterification.

-

Acid concentration : Concentrated HCl (36–38%) is introduced either as a gas or in aqueous form to maintain a pH below 1.0, preventing racemization.

-

Reflux conditions : Heating at 70–80°C for 4–8 hours achieves >90% conversion, as evidenced by the formation of a clear solution followed by crystallization upon cooling.

Representative Protocol

-

Dissolve 10 g DL-methionine in 100 mL absolute ethanol.

-

Bubble HCl gas through the solution for 30 minutes or add 20 mL concentrated HCl dropwise.

-

Reflux at 78°C for 6 hours under nitrogen.

-

Cool to 4°C, filter the precipitated crystals, and wash with cold ethanol.

-

Dry under vacuum at 40°C to yield this compound (85–92% yield).

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Absolute ethanol is preferred due to its ability to dissolve both DL-methionine and HCl while minimizing side reactions. Lower alcohols (e.g., methanol) accelerate esterification but increase racemization risks, whereas higher alcohols (e.g., isopropanol) reduce yields due to steric hindrance.

Table 1: Solvent Comparison for Esterification

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 92 | 98.5 |

| Methanol | 65 | 88 | 97.2 |

| Isopropanol | 82 | 75 | 95.8 |

Acid Catalysis and Racemization Control

Racemization during esterification is mitigated by:

Purification and Characterization

Crystallization and Recrystallization

Crude this compound is purified via fractional crystallization. Ethanol-water mixtures (3:1 v/v) at 4°C yield needle-like crystals with >99% purity. Recrystallization from hot acetone further removes residual HCl and unreacted starting material.

Analytical Validation

-

Optical rotation : (racemic mixture).

-

HPLC : C18 column, 90:10 water:acetonitrile (0.1% TFA), retention time = 4.2 min.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

DL-Methionine ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Methionine sulfoxide and methionine sulfone.

Reduction: Methionine alcohol.

Substitution: Various substituted methionine derivatives.

Scientific Research Applications

DL-Methionine ethyl ester hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Methionine ethyl ester hydrochloride involves its conversion to methionine in biological systems. Methionine is an essential amino acid that plays a crucial role in protein synthesis, methylation reactions, and as a precursor to other important biomolecules. The compound interacts with various molecular targets and pathways, including the synthesis of S-adenosylmethionine (SAMe), which is involved in methylation reactions and the regulation of gene expression .

Comparison with Similar Compounds

Regulatory and Industry Perspectives

- Pharmaceuticals : Esterified methionine derivatives are prioritized in peptide drug manufacturing due to their compatibility with solid-phase synthesis techniques .

- Agriculture : The EFSA emphasizes that methionine esters must meet ≥95% purity to avoid toxic byproducts in animal feed, contrasting with less regulated research-grade variants .

Q & A

Q. What are the recommended methods for synthesizing DL-Methionine ethyl ester hydrochloride in laboratory settings?

Answer: this compound is typically synthesized via esterification of DL-methionine with ethanol in the presence of hydrochloric acid. A critical step involves maintaining anhydrous conditions to prevent hydrolysis. The reaction mixture is refluxed under nitrogen to minimize oxidation of the thioether group. Post-synthesis, the product is purified via recrystallization using ethanol/diethyl ether, and purity is verified by HPLC or NMR .

Q. How should researchers handle and store this compound to ensure stability?

Answer: The compound is hygroscopic and sensitive to oxidation. Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon). During handling, use local exhaust ventilation, chemical-resistant gloves (e.g., nitrile), and safety goggles. Avoid contact with strong oxidizers, as they may degrade the thioether moiety .

Q. What spectroscopic methods confirm the structural integrity of this compound?

Answer:

- NMR : H and C NMR can verify esterification (e.g., ethyl ester peak at ~4.1 ppm for –CH–) and methionine backbone integrity.

- FTIR : Confirm ester carbonyl (C=O) at ~1730 cm and hydrochloride salt formation via N–H stretching.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] at m/z 199.7 (base peak) .

Advanced Research Questions

Q. What analytical techniques resolve enantiomeric impurities in this compound?

Answer: Chiral GC or HPLC columns are essential. For GC, use Astec® CHIRALDEX™ G-TA (30 m × 0.25 mm ID) with trifluoroacetyl derivatives to separate enantiomers. For HPLC, a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase resolves D/L forms. Quantify enantiomeric excess (ee) via integration of peak areas .

Q. How can researchers resolve contradictions in reaction pathways involving acid-catalyzed decarboxylation?

Answer: Mechanistic studies using isotopic labeling (e.g., C at the α-carboxyl group) and trapping intermediates (e.g., sulfonium salts) clarify pathways. For example, ethanolic HCl may produce DL-methionine ethyl ester benzyl sulfonium chloride as a side product during decarboxylation. Kinetic studies (variable-temperature H NMR) and DFT calculations model competing pathways .

Q. What strategies mitigate racemization during peptide coupling reactions using this compound?

Answer: Racemization occurs via base-catalyzed enolization. Mitigation strategies include:

Q. How does the steric environment influence reactivity in nucleophilic acyl substitution reactions?

Answer: The ethyl ester’s steric bulk reduces nucleophilic attack rates compared to methyl esters. Computational modeling (e.g., Gaussian09 with B3LYP/6-31G*) shows higher activation energy for ethyl ester reactions. Experimentally, kinetic studies under pseudo-first-order conditions (excess nucleophile) quantify steric effects .

Q. What are the challenges in quantifying trace degradation products under accelerated stability conditions?

Answer: Degradation products (e.g., methionine sulfoxide, ethyl chloride) require sensitive detection. Use UPLC-QTOF-MS with a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient. Validate methods per ICH Q2(R1) for LOD/LOQ (<0.1% w/w) .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

Answer:

Q. What computational tools model the compound’s interaction with biological targets?

Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding to methionine aminopeptidase. Parameterize the force field using RESP charges (HF/6-31G*) and validate with experimental IC data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.